Dehydrolinalool, (+)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dehydrolinalool, (+)-: is a chemical compound with the molecular formula C10H16O . It is a derivative of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants. Dehydrolinalool is known for its pleasant aroma and is used in the fragrance industry. It is also a valuable intermediate in the synthesis of various other chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Attack on Methyl Heptenone: One classic synthesis method involves the nucleophilic attack of the acetylide ion on methyl heptenone to produce dehydrolinalool.
Ethynylation of 2-Methylhept-2-en-6-one: Another method involves the ethynylation of 2-methylhept-2-en-6-one in the presence of an alkali metal base and a substituted amide solvent.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Dehydrolinalool can undergo oxidation reactions to form various oxidized products.
Reduction: Selective hydrogenation of dehydrolinalool can produce linalool.
Substitution: Dehydrolinalool can participate in substitution reactions, particularly in the presence of suitable catalysts and reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for selective hydrogenation.
Substitution: Various alkyl, aryl, or cycloalkyl orthovanadates can be used as catalysts for substitution reactions.
Major Products:
Scientific Research Applications
Chemistry: Dehydrolinalool is used as an intermediate in the synthesis of various terpenes and other organic compounds. It is also employed in the study of reaction mechanisms and synthetic methodologies .
Biology: In biological research, dehydrolinalool is used to study the effects of terpenes on cellular processes and to investigate its potential as a bioactive compound .
Medicine: Dehydrolinalool and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities .
Industry: Dehydrolinalool is widely used in the fragrance industry due to its pleasant aroma. It is also used in the production of flavoring agents and as an intermediate in the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of dehydrolinalool involves its interaction with various molecular targets and pathways. It can modulate enzyme activity, interact with cellular receptors, and influence signal transduction pathways. The specific molecular targets and pathways depend on the context of its application, such as its use in fragrance, flavor, or therapeutic research .
Comparison with Similar Compounds
Linalool: A closely related compound with a similar structure but different functional groups.
Linalool Oxide: Another derivative of linalool with distinct chemical properties and applications.
Myrcene: A terpene with a similar structure but different functional groups and applications.
Uniqueness: Dehydrolinalool is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and serve as an intermediate in the synthesis of other valuable compounds. Its pleasant aroma and versatility in industrial applications further distinguish it from similar compounds .
Properties
CAS No. |
68224-83-9 |
---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(3R)-3,7-dimethyloct-6-en-1-yn-3-ol |
InChI |
InChI=1S/C10H16O/c1-5-10(4,11)8-6-7-9(2)3/h1,7,11H,6,8H2,2-4H3/t10-/m0/s1 |
InChI Key |
YWTIDNZYLFTNQQ-JTQLQIEISA-N |
Isomeric SMILES |
CC(=CCC[C@](C)(C#C)O)C |
Canonical SMILES |
CC(=CCCC(C)(C#C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.